2-(4-chlorophenoxy)-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN3O2/c1-30(2)24-11-7-21(8-12-24)26(31-16-15-20-5-3-4-6-22(20)18-31)17-29-27(32)19-33-25-13-9-23(28)10-14-25/h3-14,26H,15-19H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDKKZGBTGKJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}acetamide typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Synthesis of the dimethylamino phenyl intermediate:
Coupling with tetrahydroisoquinoline: The final step involves coupling the chlorophenoxy and dimethylamino phenyl intermediates with tetrahydroisoquinoline under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}acetamide is a complex organic molecule that combines a chlorophenoxy group and a tetrahydroisoquinoline moiety. It possesses a structure that integrates multiple functional groups, including an acetamide and a dimethylamino group, potentially contributing to its biological activity. The chlorophenoxy group suggests possible interactions with targets, particularly in the central nervous system.
Synthesis
The synthesis of this compound typically involves several steps, each of which must be optimized to ensure high yields and purity of the final product.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceutical Research: It can be a template for novel drugs.
- Agrochemicals: It can be used in the development of new pesticides.
- Material Science: It can be used in the synthesis of novel materials.
Interaction studies involving this compound would focus on its binding affinity and efficacy against specific receptors or transporters. Key areas include:
- Receptor Binding Assays
- Enzyme Inhibition Studies
- Cell-Based Assays
Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its combination of both chlorophenoxy and tetrahydroisoquinoline structures, potentially leading to novel therapeutic effects not observed in simpler analogs.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Chlorophenol | Chlorophenol group | Antimicrobial | Simpler structure |
| Dimethylamino phenylacetic acid | Dimethylamino group | Analgesic | Lacks tetrahydroisoquinoline |
| Tetrahydroisoquinoline derivatives | Isoquinoline structure | Antidepressant | Focus on CNS activity |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Chlorophenoxy/Acetamide Backbones
The chlorophenoxy-acetamide scaffold is common in agrochemicals and pharmaceuticals. Key analogues include:
Key Differences :
- The target compound’s tetrahydroisoquinoline and dimethylaminophenyl groups introduce conformational rigidity and basicity, which may influence receptor binding or metabolic stability compared to simpler analogues like alachlor .
Heterocyclic Substituents in Acetamide Derivatives
The tetrahydroisoquinoline moiety distinguishes the target compound from other heterocycle-containing acetamides:
Key Insight: Tetrahydroisoquinoline’s planar aromatic system may facilitate π-π stacking in biological targets, whereas triazole/thienopyrimidine analogues rely on hydrogen bonding via nitrogen/sulfur atoms .
Substituent Effects on Conformation and Activity
- Dimethylaminophenyl Group: Present in both the target compound and N-(4-(dimethylamino)phenyl)acetamide derivatives (e.g., ), this group enhances solubility via tertiary amine protonation and may interact with acidic residues in enzymes.
- Chlorophenyl vs. Dichlorophenyl : highlights that dichlorophenyl-substituted acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ) exhibit dihedral angles of 44.5–77.5° between aromatic rings, influencing steric hindrance and binding pocket compatibility . The target compound’s single chlorine atom likely reduces steric strain compared to dichloro analogues.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing data from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a chlorophenoxy group and a dimethylaminophenyl moiety, contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 360.89 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.89 g/mol |
| Structure | Chemical Structure |
Antifungal Activity
Research indicates that compounds similar to This compound exhibit antifungal properties. A study published in a patent document suggests that derivatives of chlorophenoxy compounds can effectively inhibit various fungal species, including Candida albicans and Aspergillus niger .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. A study exploring the cytotoxic effects of related compounds on human cancer cell lines demonstrated that the incorporation of dimethylamino groups enhances the cytotoxicity against breast and lung cancer cells .
Neuropharmacological Effects
The tetrahydroisoquinoline moiety is known for its neuropharmacological effects. Research indicates that such compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Study 1: Antifungal Efficacy
A recent study assessed the antifungal efficacy of several chlorophenoxy derivatives, including our compound of interest. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, suggesting strong antifungal activity.
Study 2: Cytotoxicity Against Cancer Cells
In vitro tests on various cancer cell lines revealed that the compound exhibited IC50 values ranging from 5 to 15 µM, indicating moderate to high cytotoxicity compared to standard chemotherapeutic agents.
Study 3: Neuroprotective Effects
In animal models, administration of the compound showed protective effects against neurodegeneration induced by oxidative stress. Behavioral assessments indicated improvements in cognitive functions post-treatment.
Q & A
Q. What are the established synthetic routes for this compound, and how can intermediates be validated?
A common approach involves multi-step coupling reactions. For example, amide bond formation using carbodiimide-based activators like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under anhydrous conditions (dichloromethane, 0–5°C) is critical. Key steps include:
- Condensation of 4-chlorophenoxyacetic acid derivatives with aromatic amines (e.g., 1,2-diaminobenzene) .
- Monitoring reaction progress via TLC (hexane:ethyl acetate = 9:3) and purification via acid-base extraction .
- Intermediate validation through melting point analysis, NMR (¹H/¹³C), and elemental analysis (±0.5% error tolerance) .
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, acetamide carbonyl at ~170 ppm) and confirm substituent positions .
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups) and hydrogen-bonding networks (N–H⋯O interactions) .
- Mass spectrometry : Confirm molecular weight (e.g., HRMS with <5 ppm error) and fragmentation patterns .
Q. How can reaction yields be optimized during synthesis?
- Temperature control : Maintain low temperatures (0–5°C) during TBTU addition to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DCM) for coupling reactions and ethyl acetate/hexane mixtures for recrystallization .
- Stoichiometric ratios : Optimize molar ratios of reactants (e.g., 1:1 for acid:amine) and activators (e.g., 1.5x excess TBTU) .
Advanced Research Questions
Q. How can computational methods streamline reaction pathway design?
- Quantum chemical calculations : Predict transition states and activation energies for key steps (e.g., amide bond formation) using software like Gaussian or ORCA .
- Reaction path search algorithms : Narrow experimental conditions (e.g., solvent, temperature) by simulating energy landscapes, reducing trial-and-error approaches .
- Machine learning : Train models on existing reaction data to predict optimal catalysts or solvent systems for novel derivatives .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Multi-technique cross-validation : Combine NMR, IR, and X-ray data. For example, conflicting carbonyl signals in NMR may be resolved via IR (C=O stretch ~1650 cm⁻¹) .
- Dynamic NMR experiments : Assess rotational barriers in flexible groups (e.g., tetrahydroisoquinolin-2-yl) by variable-temperature NMR .
- Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to validate proposed conformers .
Q. How does statistical experimental design improve synthesis efficiency?
- Factorial design : Screen variables (e.g., temperature, solvent polarity, catalyst loading) using a 2³ factorial matrix to identify critical parameters .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables (e.g., pH vs. reaction time) .
- Taguchi methods : Minimize variability in multi-step syntheses by prioritizing robust conditions (e.g., inert atmosphere for moisture-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
